molecular formula C21H26N2O3S B2984057 N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034491-95-5

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2984057
CAS No.: 2034491-95-5
M. Wt: 386.51
InChI Key: YCOFBCASHADHHZ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a benzyl group, a cyclopentylmethyl-thiophen-2-yl moiety, and a hydroxyethyl substituent. The compound’s stereochemistry and conformational flexibility, inferred from its cyclopentyl and thiophene components, likely influence its binding affinity and solubility. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being critical for resolving atomic positions and intermolecular interactions .

Properties

IUPAC Name

N-benzyl-N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(24)17-9-10-18(27-17)21(11-5-6-12-21)14-23-20(26)19(25)22-13-16-7-3-2-4-8-16/h2-4,7-10,15,24H,5-6,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOFBCASHADHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, with the CAS number 2034491-95-5, is a complex organic compound notable for its potential biological activity. This compound features a unique structure that includes a thiophene ring and an oxalamide moiety, which are of significant interest in medicinal chemistry due to their potential therapeutic applications.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
StructureStructure
CAS Number2034491-95-5

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the thiophene ring may enhance its binding affinity and specificity towards these targets, potentially leading to modulation of biological pathways involved in diseases such as cancer and inflammation.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, benzopsoralens, which share structural similarities, have shown antiproliferative effects in mammalian cells by inhibiting topoisomerase II, a key enzyme in DNA replication and repair . This suggests that this compound may also exert similar effects.

Antimicrobial Activity

The oxalamide moiety is known for its antimicrobial properties. Research has shown that compounds containing oxalamide structures can exhibit activity against a range of bacterial strains, making them potential candidates for the development of new antibiotics. The specific activity of this compound against various microbial pathogens remains an area for further investigation.

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. Preliminary research has focused on:

  • Cell Viability Assays : Testing the compound's effects on various cancer cell lines to assess its cytotoxicity.
Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10

These results indicate promising anticancer activity, warranting further exploration into its mechanisms and therapeutic potential.

Pharmacological Studies

Pharmacological assessments have been conducted to evaluate the compound's pharmacokinetics and toxicity profiles. Early findings suggest that:

  • The compound exhibits moderate bioavailability.
  • Toxicity studies indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Research Findings and Challenges

  • Activity Gaps : Unlike benzyl-pentyl oxalamides, the target compound’s thiophene moiety may confer selectivity toward kinases or GPCRs, though target identification remains unresolved.
  • Optimization Needs : Balancing hydrophilicity (from hydroxyethyl) and membrane permeability is critical; prodrug strategies or esterification could mitigate solubility limitations.

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